异黄芪苷I

描述

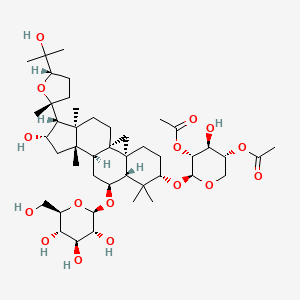

Isoastragaloside I is a cycloartane glycoside isolated from Radix Astragali, a traditional Chinese medicinal herb. This compound is known for its various biological activities, including its ability to enhance the antioxidant defense system and protect the integrity of the blood-brain barrier .

科学研究应用

Isoastragaloside I has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of cycloartane glycosides.

Biology: It has been shown to enhance the antioxidant defense system and protect the blood-brain barrier.

Industry: It is used in the development of health supplements and herbal medicines.

作用机制

Isoastragaloside I exerts its effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This activation leads to the increased expression of antioxidant enzymes such as NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1). These enzymes help to reduce oxidative stress and protect the integrity of the blood-brain barrier .

安全和危害

生化分析

Biochemical Properties

Isoastragaloside I selectively increases adiponectin secretion in primary adipocytes without any obvious effects on a panel of other adipokines . Adiponectin is an important protein hormone that modulates several metabolic processes, including glucose regulation and fatty acid oxidation .

Cellular Effects

Isoastragaloside I has been shown to have protective effects on cells under inflammatory conditions . It inhibits the reduction of transendothelial electrical resistance (TEER), prevents the increase of sodium fluoride (NaF) extravasation and reactive oxygen species (ROS) production, and rescues the down-regulated tight-junction (TJ) protein level in bEnd.3 cells stimulated with lipopolysaccharide (LPS) .

Molecular Mechanism

The protective effects of Isoastragaloside I are mediated through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant pathway . It significantly activates Nrf2 activity, increases its nuclear translocation, thereby enhancing the expression of its downstream molecules such as NQO1 and HO-1 .

准备方法

Isoastragaloside I is typically extracted from the roots of Astragalus membranaceus. The extraction process involves several steps, including drying, grinding, and solvent extraction. The compound can be further purified using chromatographic techniques . Industrial production methods focus on optimizing the yield and purity of the compound through advanced extraction and purification technologies.

化学反应分析

Isoastragaloside I undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

相似化合物的比较

Isoastragaloside I is similar to other cycloartane glycosides such as astragaloside II, isoastragaloside II, and astragaloside IV. it is unique in its ability to selectively increase adiponectin secretion in primary adipocytes without affecting other adipokines . This property makes it particularly valuable in the study of metabolic diseases and obesity.

Similar Compounds

- Astragaloside II

- Isoastragaloside II

- Astragaloside IV

Isoastragaloside I stands out due to its unique biological activities and potential therapeutic applications.

属性

IUPAC Name |

[(3R,4S,5R,6S)-5-acetyloxy-4-hydroxy-6-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H72O16/c1-21(47)56-26-19-55-38(34(31(26)51)57-22(2)48)60-28-11-13-45-20-44(45)15-14-41(7)35(43(9)12-10-29(61-43)40(5,6)54)23(49)17-42(41,8)27(44)16-24(36(45)39(28,3)4)58-37-33(53)32(52)30(50)25(18-46)59-37/h23-38,46,49-54H,10-20H2,1-9H3/t23-,24-,25+,26+,27-,28-,29-,30+,31-,32-,33+,34+,35-,36-,37+,38-,41+,42-,43+,44-,45+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPKALQHGQMJER-XOUPSZAESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1O)OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1O)OC(=O)C)O[C@H]2CC[C@]34C[C@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H]([C@H]4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H72O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

869.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the main mechanism of action for Isoastragaloside I in relation to inflammation?

A: Isoastragaloside I exerts anti-inflammatory effects primarily by inhibiting the activation of the NF-κB signaling pathway. It achieves this by suppressing the phosphorylation and nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and iNOS. [, ] This mechanism has been observed in LPS-stimulated BV-2 microglial cells. []

Q2: How does Isoastragaloside I affect adiponectin production?

A: Isoastragaloside I, along with Astragaloside II, has been shown to selectively increase adiponectin secretion in adipocytes, particularly the high molecular weight oligomeric complex, without significantly affecting other adipokines. [] This increase in adiponectin contributes to its antidiabetic effects.

Q3: What is the impact of Isoastragaloside I on blood-brain barrier integrity?

A: Isoastragaloside I has demonstrated protective effects on the blood-brain barrier under inflammatory conditions. [, ] It appears to achieve this by activating the Nrf2 antioxidant pathway, which in turn enhances the expression of antioxidant enzymes like NQO1 and HO-1. [, ] This protection helps maintain tight junction protein levels and reduces monocyte adhesion to brain endothelial cells, thus preserving barrier integrity.

Q4: What are the potential therapeutic applications of Isoastragaloside I in metabolic disorders?

A: Research suggests that Isoastragaloside I may hold therapeutic potential for obesity-related metabolic disorders like diabetes. [, ] Animal studies using db/db diabetic mice have shown that chronic administration of Isoastragaloside I can improve glucose tolerance, insulin sensitivity, and reduce hypertriglyceridemia. [] These effects are linked to its anti-inflammatory activity, particularly in adipose tissue. []

Q5: Can you describe the chemical structure of Isoastragaloside I?

A: Isoastragaloside I is a cycloartane glycoside. Its core structure is based on cycloastragenol, a triterpenoid aglycone, with attached sugar moieties. While the exact molecular formula and weight are not provided in these abstracts, structural characterization details can be found in studies focusing on the chemical constituents of Astragalus membranaceus. [, ]

Q6: What analytical techniques are commonly used to identify and quantify Isoastragaloside I?

A6: Various techniques are employed for the analysis of Isoastragaloside I, including:

- High-performance liquid chromatography (HPLC): This method is widely used for separation and quantification of Isoastragaloside I in plant extracts and biological samples. [, , ]

- Liquid chromatography-mass spectrometry (LC-MS): This technique combines the separation capabilities of HPLC with the detection power of mass spectrometry for accurate identification and quantification. [, , ]

- Surface-enhanced Raman spectroscopy (SERS): This technique offers a sensitive and specific method for detecting Isoastragaloside I, even in complex matrices like plant tissues. []

Q7: Have any metabolites of Isoastragaloside I been identified?

A: Yes, studies using ultrahigh-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC/ESI/Q-TOF-MS) have identified various metabolites of Isoastragaloside I in rat plasma, urine, and feces after oral administration. [] The metabolic pathways primarily involve dehydration, deacetylation, dihydroxylation, dexylosylation, deglycosylation, methylation, and glycol dehydration. []

Q8: Are there any known drug interactions with Isoastragaloside I?

A8: The provided research papers do not delve into specific drug interactions with Isoastragaloside I. Further research is needed to comprehensively understand potential interactions with other medications.

Q9: What is the safety profile of Isoastragaloside I?

A9: While Isoastragaloside I exhibits promising therapeutic potential, detailed toxicity studies are crucial to fully assess its safety profile. Long-term effects and potential adverse events require further investigation.

Q10: What future research directions are important for Isoastragaloside I?

A10: Several avenues for future research on Isoastragaloside I are:

Q11: How does Isoastragaloside I compare to other compounds with similar activities?

A: While the provided research doesn't directly compare Isoastragaloside I to alternative compounds, it highlights its unique ability to selectively elevate adiponectin levels. [] Further studies comparing its efficacy, safety, and cost-effectiveness with existing treatments for metabolic and inflammatory diseases are needed.

Q12: What are the sources of Isoastragaloside I?

A: Isoastragaloside I is primarily isolated from the roots of Astragalus membranaceus Bunge (Fabaceae), a plant widely used in traditional Chinese medicine. [, , ] Various extraction and purification techniques, including column chromatography and HPLC, are employed to obtain this compound. []

Q13: How does processing of Astragalus membranaceus affect Isoastragaloside I content?

A: While the provided research doesn't delve into the impact of processing on Isoastragaloside I content, one study analyzed the chemical constituents of processed Astragalus membranaceus and identified Isoastragaloside I as one of the isolated compounds. [] This suggests that processing methods might influence the concentration and potentially the bioactivity of Isoastragaloside I.

Q14: What is the role of Isoastragaloside I in the traditional use of Astragalus membranaceus?

A: While Astragalus membranaceus is traditionally used for various ailments, including diabetes, wound healing, and immune support, [] the specific contribution of Isoastragaloside I to these traditional applications is not explicitly addressed in the provided research.

Q15: Are there any known cases of resistance developing to the effects of Isoastragaloside I?

A15: The provided research papers do not discuss the development of resistance to Isoastragaloside I. Further research is needed to explore the possibility of resistance mechanisms emerging with prolonged exposure or in specific disease models.

Q16: Does Isoastragaloside I exhibit any significant cytotoxic effects?

A16: The provided research primarily focuses on the anti-inflammatory and metabolic effects of Isoastragaloside I. Detailed cytotoxicity studies are necessary to assess its safety profile and potential for adverse effects at various doses and durations of treatment.

Q17: What is the potential of Isoastragaloside I for targeted drug delivery?

A: While the provided research does not specifically address targeted drug delivery strategies for Isoastragaloside I, its ability to cross the blood-brain barrier [, ] suggests potential for targeting therapies to the central nervous system. Further research exploring nanoparticle-based delivery systems or other targeted approaches could enhance its therapeutic efficacy and minimize off-target effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2763534.png)

![3-(4-fluorophenyl)-1-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-5-carboxamide](/img/structure/B2763540.png)

![1-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2763542.png)

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2763544.png)